molecular formula C24H20Cl2N2O2 B10909865 1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10909865
M. Wt: 439.3 g/mol
InChI Key: FPEUXJJXOVLPGW-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with dichlorobenzyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 3,5-bis(3-methoxyphenyl)-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl or methoxyphenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorobenzyl)-4-(3-methoxyphenyl)piperazine: Shares structural similarities but differs in the core ring structure.

    Ethyl 1-butyl-2-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Another related compound with a benzimidazole core.

Uniqueness

1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20Cl2N2O2/c1-29-20-7-3-5-16(11-20)23-14-24(17-6-4-8-21(12-17)30-2)28(27-23)15-18-9-10-19(25)13-22(18)26/h3-14H,15H2,1-2H3

InChI Key

FPEUXJJXOVLPGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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